molecular formula C11H19Cl2N3O B6205441 4-{2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride CAS No. 2703780-20-3

4-{2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride

Cat. No. B6205441
CAS RN: 2703780-20-3
M. Wt: 280.2
InChI Key:
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Description

4-{2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride, also known as 4-piperidin-3-yl-pyrano[4,3-c]pyrazol-2(1H)-one dihydrochloride, is a novel pyrano[4,3-c]pyrazol-3-yl derivative of piperidine. It is a heterocyclic compound with the molecular formula C10H17Cl2N3O and a molecular weight of 288.21 g/mol. This compound has a wide range of applications in scientific research and laboratory experiments.

Mechanism of Action

The exact mechanism of action of 4-{2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride is still not fully understood. However, it is believed that this compound interacts with various enzymes and receptors in the body and modulates their activity, thus leading to its various biological effects. For example, it has been found to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. In addition, it has been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation, and to modulate the activity of various signal transduction pathways.
Biochemical and Physiological Effects
4-{2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride has been found to possess a variety of biochemical and physiological effects. It has been found to possess antioxidant, anti-inflammatory, and antifungal activities. In addition, it has been found to modulate the activity of various enzymes and receptors, including those involved in signal transduction pathways. Furthermore, it has been found to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride in laboratory experiments is its ability to modulate the activity of various enzymes and receptors. This compound has been found to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission, and to modulate the activity of various signal transduction pathways. Additionally, it has been found to possess antioxidant, anti-inflammatory, and antifungal activities.
However, one of the main limitations of using this compound in laboratory experiments is its potential toxicity. This compound has been found to be toxic at high doses, and thus should be used with caution in laboratory experiments. Additionally, this compound is relatively unstable and has a short shelf-life, which can limit its use in laboratory experiments.

Future Directions

Given the potential applications of 4-{2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride, there are numerous potential future directions for research. These include further studies of its mechanism of action, its potential toxicity, and its potential therapeutic applications. Additionally, further research could be conducted to explore the potential of this compound for use in drug delivery systems and for the development of new drugs. Additionally, further research could be conducted to explore the potential of this compound for use in drug discovery and development. Finally, further research could be conducted to explore the potential of this compound for use in drug manufacturing and biotechnology.

Synthesis Methods

The synthesis of 4-{2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride is achieved through a two-step process. In the first step, an appropriate piperidine derivative is reacted with a suitable aldehyde in the presence of a catalytic amount of an acid or base. This reaction produces an intermediate product, which is then reacted with an appropriate acid in the second step to yield the desired product. The entire process is conducted under mild conditions and can be completed in a few hours.

Scientific Research Applications

4-{2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride has been extensively studied for its potential applications in scientific research. It has been found to possess antioxidant, anti-inflammatory, and antifungal activities. In addition, it has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. Furthermore, this compound has been studied for its ability to modulate the activity of various enzymes and receptors, including those involved in signal transduction pathways.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-{2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride' involves the synthesis of the pyrano[4,3-c]pyrazole ring system followed by the coupling of the piperidine moiety to the pyrano[4,3-c]pyrazole ring system. The dihydrochloride salt is then formed by treatment with hydrochloric acid.", "Starting Materials": [ "2,4-dimethyl-3-nitropyridine", "ethyl acetoacetate", "hydrazine hydrate", "formaldehyde", "piperidine", "hydrochloric acid" ], "Reaction": [ "Step 1: Synthesis of 2-(2,4-dimethyl-3-nitropyridin-5-yl)hydrazine by reacting 2,4-dimethyl-3-nitropyridine with hydrazine hydrate.", "Step 2: Synthesis of 2-(2,4-dimethyl-3-pyrazolyl)acetic acid by reacting 2-(2,4-dimethyl-3-nitropyridin-5-yl)hydrazine with ethyl acetoacetate and formaldehyde.", "Step 3: Synthesis of 4-(2,4-dimethyl-3-pyrazolyl)-2H-pyran by reacting 2-(2,4-dimethyl-3-pyrazolyl)acetic acid with formaldehyde and piperidine.", "Step 4: Synthesis of 4-{2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride by reacting 4-(2,4-dimethyl-3-pyrazolyl)-2H-pyran with piperidine and hydrochloric acid." ] }

CAS RN

2703780-20-3

Molecular Formula

C11H19Cl2N3O

Molecular Weight

280.2

Purity

95

Origin of Product

United States

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